

Investigating the Anti-Angiogenic Effects of Chelidone In Vitro: Application Notes and Protocols

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Compound of Interest

Compound Name: Chelidone

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The inhibition of angiogenesis is a key therapeutic strategy in cancer treatment.

Chelidone, a major benzophenanthridine alkaloid isolated from the greater celandine (*Chelidonium majus*), has demonstrated a range of biological activities, including anti-tumor and anti-inflammatory properties. Emerging evidence suggests that **Chelidone** also possesses anti-angiogenic effects, making it a compound of interest for further investigation in cancer drug development.

These application notes provide a comprehensive overview of in vitro methodologies to investigate the anti-angiogenic properties of **Chelidone**. Detailed protocols for key assays, summarized quantitative data, and visual representations of associated signaling pathways and experimental workflows are presented to guide researchers in this field.

Data Presentation

The following tables summarize the quantitative data on the anti-angiogenic and cytotoxic effects of **Chelidone** in vitro.

Table 1: Effect of **Chelidonine** on Endothelial Cell Tube Formation

Parameter	Control (Untreated HUVECs)	Chelidonine (1 μ M)	Percentage Inhibition	Reference
Total Tube Length (arbitrary units)	100 \pm 15	45 \pm 10	55%	[1]
Total Branching Points	80 \pm 12	30 \pm 8	62.5%	[1]
Total Loops	40 \pm 8	15 \pm 5	62.5%	[1]

Data are presented as mean \pm standard deviation. HUVEC denotes Human Umbilical Vein Endothelial Cells.

Table 2: Effect of **Chelidonine** on Endothelial Cell Viability

Cell Line	Concentration (μ M)	Incubation Time (h)	Cell Viability (%)	Reference
HUVEC	1	48	Not specified, but used for subsequent functional assays	[1]
HUVEC	10	48	Not specified, but used for subsequent functional assays	[1]

Table 3: Effect of **Chelidonine** on Cancer Cell Migration

Cell Line	Treatment	Migration Inhibition (%)	Reference
FaDu (Head and Neck Cancer)	1 μ M Chelidonine	Significant suppression	
HLaC78 (Head and Neck Cancer)	10 μ M Chelidonine	Significant inhibition on collagen	

Note: Quantitative data for **Chelidonine**'s effect on HUVEC migration is not readily available in the reviewed literature. The data presented is on cancer cell lines, suggesting a potential anti-migratory effect that warrants investigation in endothelial cells.

Table 4: Apoptotic Effects of **Chelidonine** on Cancer Cells

Cell Line	Concentration (μ M)	Apoptosis Induction	Reference
BxPC-3 (Pancreatic Cancer)	1	>50% (Early & Late Apoptosis)	
MIA PaCa-2 (Pancreatic Cancer)	1	>50% (Early & Late Apoptosis)	
Jurkat (Leukemia)	1, 5, 10, 50, 100	Dose-dependent increase	

Note: While **Chelidonine** induces apoptosis in various cancer cell lines, specific quantitative data on its apoptotic effect on HUVECs is limited. Researchers are encouraged to perform apoptosis assays on endothelial cells to determine the direct impact.

Experimental Protocols

Detailed methodologies for key in vitro assays to assess the anti-angiogenic effects of **Chelidonine** are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM)
- Basement Membrane Extract (BME), such as Matrigel®
- 96-well culture plates
- **Chelidonine** stock solution
- Calcein AM (for visualization, optional)
- Inverted microscope with imaging capabilities

Protocol:

- Plate Coating: Thaw BME on ice overnight. Pipette 50 μ L of cold BME into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.
- Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
- Cell Seeding: Harvest HUVECs and resuspend them in EGM at a density of 2×10^5 cells/mL.
- Treatment: Prepare different concentrations of **Chelidonine** in EGM. Add the **Chelidonine**-containing medium to the HUVEC suspension. An untreated control (vehicle only) should be included.
- Incubation: Gently add 100 μ L of the cell suspension (containing 2×10^4 cells) to each BME-coated well.
- Observation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Monitor tube formation periodically under an inverted microscope.

- Quantification: Capture images of the tube network. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of branching points, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

- HUVECs
- EGM
- 96-well culture plates
- **Chelidone** stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Protocol:

- Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of EGM. Allow cells to attach overnight.
- Treatment: Replace the medium with fresh EGM containing various concentrations of **Chelidone**. Include an untreated control.
- Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

- **MTT Addition:** Add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Endothelial Cell Migration Assay

Cell migration is a crucial step in angiogenesis. The following are two common methods to assess endothelial cell migration.

a) Wound Healing (Scratch) Assay

Materials:

- HUVECs
- EGM
- 6-well or 12-well culture plates
- Sterile 200 μ L pipette tip or a cell scraper
- **Chelidonine** stock solution
- Inverted microscope with imaging capabilities

Protocol:

- **Create a Monolayer:** Seed HUVECs in a 6-well or 12-well plate and grow them to 90-100% confluency.
- **Create a "Wound":** Using a sterile 200 μ L pipette tip, create a straight scratch across the center of the cell monolayer.
- **Wash:** Gently wash the wells with PBS to remove detached cells.

- Treatment: Replace the PBS with fresh EGM containing different concentrations of **Chelidonine**. Include an untreated control.
- Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using an inverted microscope.
- Quantification: The rate of cell migration can be quantified by measuring the area of the scratch at different time points and calculating the percentage of wound closure using image analysis software.

b) Transwell Migration (Boyden Chamber) Assay

Materials:

- HUVECs
- EGM
- Transwell inserts (typically with 8 μm pore size) for 24-well plates
- **Chelidonine** stock solution
- Chemoattractant (e.g., VEGF or FBS)
- Cotton swabs
- Staining solution (e.g., Crystal Violet)
- Inverted microscope

Protocol:

- Preparation: Place Transwell inserts into the wells of a 24-well plate.
- Chemoattractant: Add 600 μL of EGM containing a chemoattractant to the lower chamber of each well.

- **Cell Seeding:** Harvest HUVECs and resuspend them in serum-free medium at a density of 1×10^5 cells/mL. Add 100 μ L of the cell suspension to the upper chamber of each insert.
- **Treatment:** Add different concentrations of **Chelidone** to the upper chamber with the cells.
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours.
- **Removal of Non-migrated Cells:** After incubation, carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
- **Fixation and Staining:** Fix the migrated cells on the bottom of the membrane with methanol and stain with Crystal Violet.
- **Quantification:** Count the number of migrated cells in several random fields under an inverted microscope.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

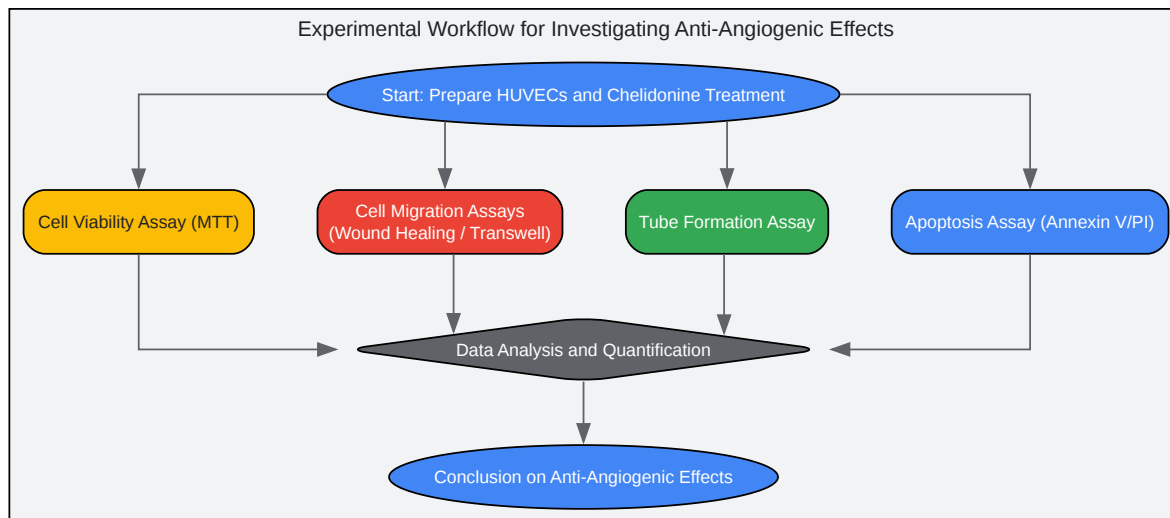
- HUVECs
- EGM
- 6-well plates
- **Chelidone** stock solution
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

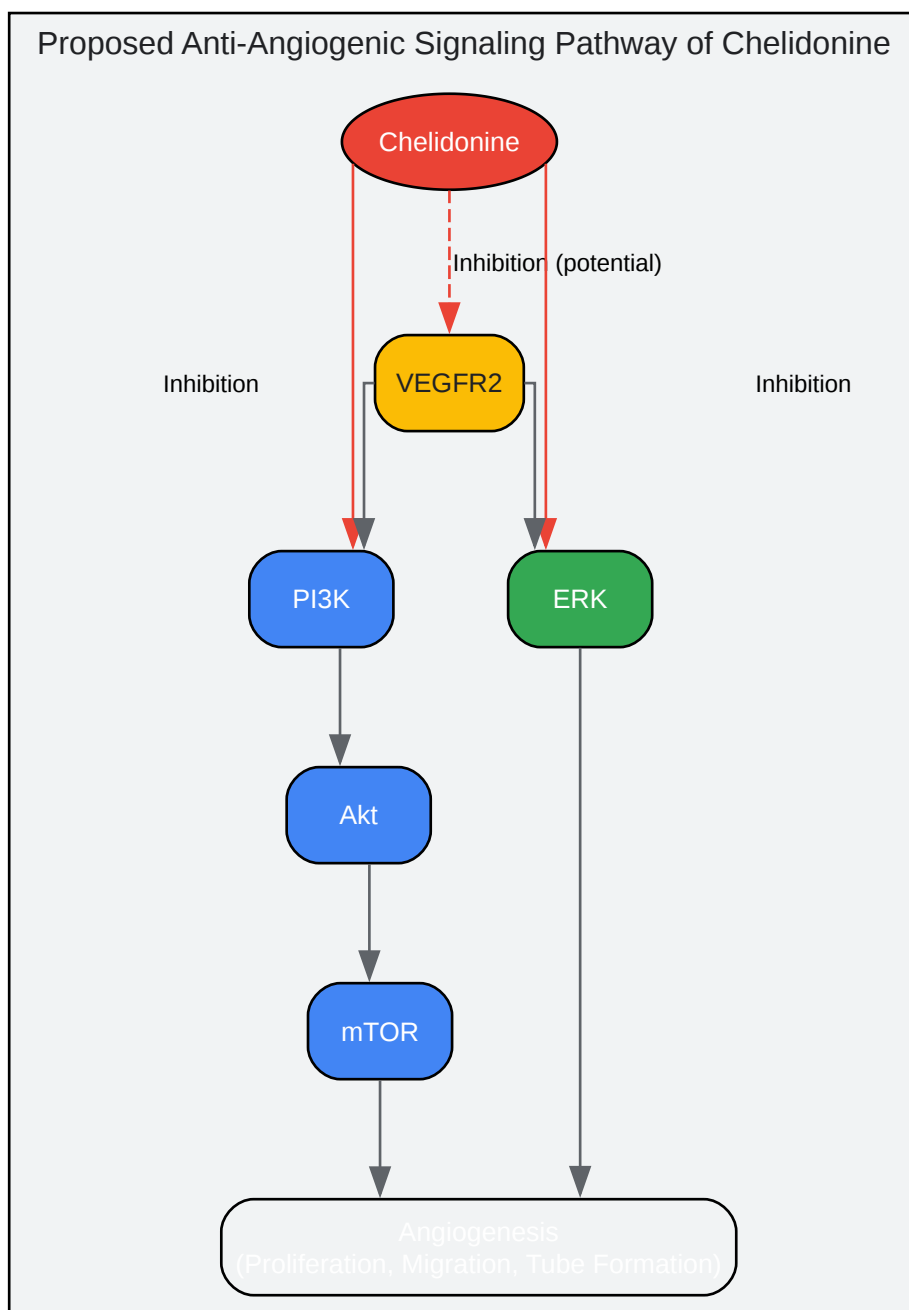
Protocol:

- Cell Seeding and Treatment: Seed HUVECs in 6-well plates and treat with different concentrations of **Chelidonine** for a specified time (e.g., 24 or 48 hours).
- Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
- Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Analysis: Analyze the stained cells by flow cytometry within one hour.
 - Viable cells: Annexin V-FITC negative and PI negative.
 - Early apoptotic cells: Annexin V-FITC positive and PI negative.
 - Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
 - Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the potential signaling pathways affected by **Chelidonine** in the context of angiogenesis and the general experimental workflows for the described assays.





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References

- 1. Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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